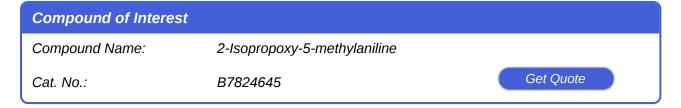


# Application Notes and Protocols for the Characterization of 2-Isopropoxy-5-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of **2-Isopropoxy-5-methylaniline**, a key intermediate in various synthetic processes. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) for quantification, and Spectroscopic techniques (FTIR, <sup>1</sup>H NMR) for structural elucidation.

# Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2-Isopropoxy-5-methylaniline**.

## **Experimental Protocol**

- a) Sample Preparation:
- Accurately weigh approximately 10 mg of the **2-Isopropoxy-5-methylaniline** sample.
- Dissolve the sample in 10 mL of a suitable volatile solvent such as methanol, ethanol, or dichloromethane to create a stock solution of 1 mg/mL.



- Further dilute the stock solution to a final concentration of approximately 10 μg/mL for analysis.[1]
- Transfer the diluted sample into a 2 mL autosampler vial.
- b) Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Inlet Temperature: 250 °C.[2]
- Injection Volume: 1 μL in splitless mode.[3]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[2][4]
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[3][5]
- Mass Range: m/z 40-450.[5]

### **Data Presentation**

Table 1: Hypothetical GC-MS Data for **2-Isopropoxy-5-methylaniline** 



Parameter	Value
Retention Time (min)	~15.2
Molecular Ion (m/z)	165
Key Fragment Ions (m/z)	150, 122, 107, 91

## **Workflow Diagram**



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Caption: Workflow for GC-MS analysis of 2-Isopropoxy-5-methylaniline.

# High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a robust method for the quantitative analysis and purity determination of **2-Isopropoxy-5-methylaniline**.

## **Experimental Protocol**

- a) Sample Preparation:
- Accurately weigh approximately 10 mg of the **2-Isopropoxy-5-methylaniline** sample.
- Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.[5]
- Prepare a series of calibration standards by diluting the stock solution.
- Filter all solutions through a 0.45 μm syringe filter before injection.



#### b) Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).[5]
- Mobile Phase: A gradient of Acetonitrile (B) and 0.1% Formic acid in Water (A).
- Gradient Program:

o 0-2 min: 20% B

2-15 min: 20% to 80% B

• 15-18 min: 80% B

18-20 min: 80% to 20% B

20-25 min: 20% B (re-equilibration)

• Flow Rate: 1.0 mL/min.[5]

• Column Temperature: 30 °C.[5]

Injection Volume: 10 μL.[5]

Detection Wavelength: 254 nm.[5]

### **Data Presentation**

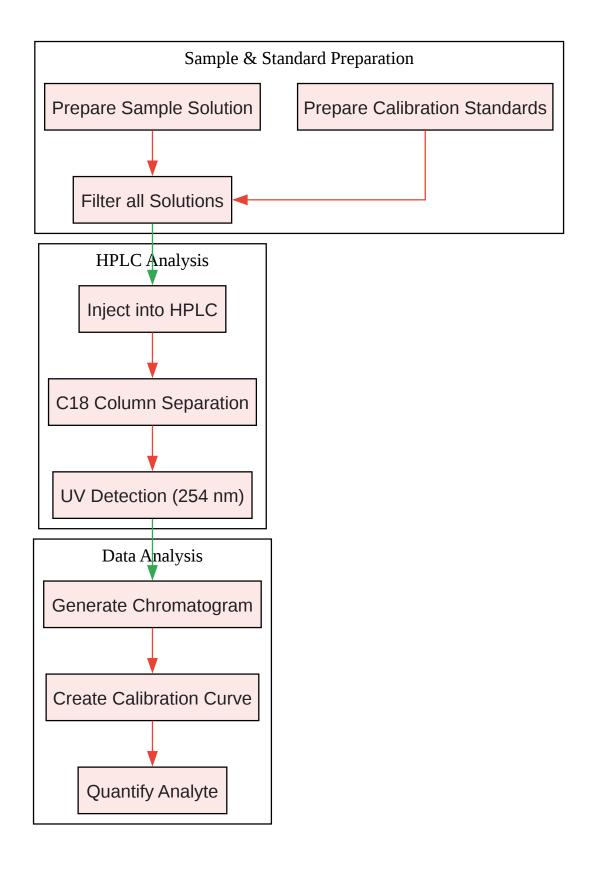
Table 2: Hypothetical HPLC Data for **2-Isopropoxy-5-methylaniline** 



Parameter	Value
Retention Time (min)	~8.5
Linearity (r²)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 μg/mL

## **Workflow Diagram**





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Caption: Workflow for HPLC analysis of **2-Isopropoxy-5-methylaniline**.



## **Spectroscopic Characterization**

Spectroscopic methods are essential for the structural confirmation of **2-Isopropoxy-5-methylaniline**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.
- Instrumentation: PerkinElmer Spectrum Two or equivalent.
- Data Acquisition: Spectra are typically recorded from 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

Table 3: Expected FTIR Absorption Bands for 2-Isopropoxy-5-methylaniline

Wavenumber (cm <sup>-1</sup> )	Assignment	
3450 - 3300	N-H stretching (primary amine)[6]	
3000 - 2850	C-H stretching (aliphatic)	
1620 - 1580	N-H bending (scissoring)	
1520 - 1450	C=C stretching (aromatic ring)	
1250 - 1200	C-N stretching (aromatic amine)	
1100 - 1000	C-O stretching (ether)	

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms.

 Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.

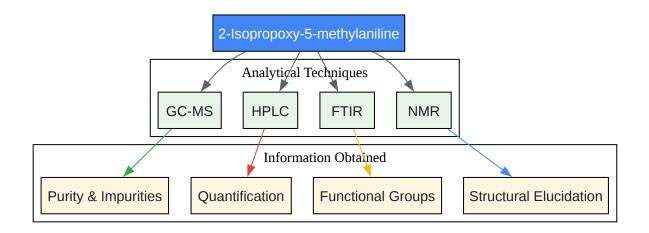


- Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.[4]
- Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS).[4]

Table 4: Hypothetical <sup>1</sup>H NMR Data for **2-Isopropoxy-5-methylaniline** in CDCl<sub>3</sub>

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.8 - 6.6	m	3H	Aromatic protons
~4.3	sept	1H	-OCH(CH₃)₂
~3.6	br s	2H	-NH2
~2.2	S	3H	Ar-CH <sub>3</sub>
~1.3	d	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>

## **Logical Relationship Diagram**



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Caption: Logical flow of analytical characterization.



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